molecular formula C22H20N4O3S B6560081 N-(2,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021216-23-8

N-(2,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide

Cat. No.: B6560081
CAS No.: 1021216-23-8
M. Wt: 420.5 g/mol
InChI Key: IMUXEOZTZLVKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring:

  • A pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2.
  • A sulfanyl (-S-) linkage connecting the pyrazine ring to the acetamide moiety.
  • An N-(2,5-dimethoxyphenyl) group attached to the acetamide nitrogen.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-28-16-8-9-20(29-2)18(12-16)24-21(27)14-30-22-19-13-17(15-6-4-3-5-7-15)25-26(19)11-10-23-22/h3-13H,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUXEOZTZLVKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound features a unique structural framework that includes:

  • Dimethoxyphenyl group : Enhances lipophilicity and bioavailability.
  • Pyrazolo[1,5-a]pyrazine moiety : Known for its diverse biological activities.
  • Sulfanyl group : Potentially increases reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the realms of anticancer and anti-inflammatory effects. Below is a summary of findings related to this compound and analogous compounds.

Anticancer Activity

Numerous studies have reported the anticancer potential of pyrazole derivatives. The following table summarizes some notable findings:

Compound NameCell LineIC50 (µM)Mechanism of Action
N-(3,4-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamideMCF73.79Induces apoptosis
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivativesA54926Inhibition of cell proliferation
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole derivativesNCI-H4600.39Autophagy induction

These results suggest that this compound may possess comparable or superior anticancer properties due to its structural features.

Anti-inflammatory Effects

Pyrazole derivatives have also shown promise in anti-inflammatory applications. For instance, compounds with similar frameworks have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various pyrazole derivatives on cancer cell lines (MCF7, SF-268), the compound exhibited significant cytotoxicity with an IC50 value of 3.79 µM against MCF7 cells. This suggests a strong potential for further development as an anticancer agent .

Study 2: Mechanistic Insights

Research into the mechanism of action revealed that the compound induces apoptosis through mitochondrial pathways, leading to increased caspase activation and subsequent cell death in cancerous cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs are compared below (Table 1), focusing on substituent differences and molecular properties:

Table 1: Structural and Molecular Comparison of Pyrazolo-Acetamide Derivatives

Compound Name Core Structure Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
Target Compound : N-(2,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide Pyrazolo[1,5-a]pyrazine R1 = Ph; R2 = S-; R3 = 2,5-dimethoxyphenyl C24H22N4O3S 446.53 Hypothesized antimicrobial/agrochemical activity (based on analogs)
2-{[2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide Pyrazolo[1,5-a]pyrazine R1 = 4-F-Ph; R2 = S-; R3 = 2-methylphenyl C23H19FN4OS 426.49 Structural analog with fluorophenyl and methylphenyl groups
N-(4-Ethoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl]acetamide Pyrazolo[1,5-a]pyrazine R1 = Ph; R2 = S-; R3 = 4-ethoxyphenyl C22H20N4O2S 404.49 Direct analog with ethoxy substitution; available for screening
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide Pyrazolo[1,5-a]pyrimidine R1 = Ph; R2 = CH2-; R3 = 2-Br-4-Me-Ph C23H20BrN3O 458.33 Pyrimidine core variant; bromophenyl substituent
N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (F-DPA) Pyrazolo[1,5-a]pyrimidine R1 = 4-F-Ph; R2 = CH2-; R3 = N,N-diethyl C21H24FN3O 369.44 Radiosynthesis tracer for neuroinflammation imaging

Key Differences and Implications

Core Heterocycle :

  • The target compound and its analogs in utilize a pyrazolo[1,5-a]pyrazine core, whereas F-DPA and the bromophenyl derivative feature pyrazolo[1,5-a]pyrimidine . Pyrazine rings (two nitrogen atoms) vs. pyrimidine (three nitrogen atoms) alter electronic properties and binding affinities.

Linkage Group :

  • The sulfanyl (-S-) bridge in the target compound and its analogs contrasts with the methylene (-CH2-) linkage in pyrazolo-pyrimidine derivatives . Sulfanyl groups enhance rigidity and may influence redox activity.

Functionalization for Imaging: F-DPA includes diethylamide and fluorine substituents optimized for positron emission tomography (PET), a feature absent in the target compound.

Biological Activity Trends :

  • Pyrazolo-pyrimidine derivatives like F-DPA exhibit high affinity for translocator protein (TSPO), making them useful in neuroinflammation imaging .
  • Analogous pyrazolo-pyrazine compounds (e.g., ) are hypothesized to display antimicrobial or herbicidal activity based on structural similarities to bioactive pyrazolo-pyrimidines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.